molecular formula C8H6BrCl2F B11722392 2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene

2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene

Cat. No.: B11722392
M. Wt: 271.94 g/mol
InChI Key: DBEOITYJIRUOBF-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with bromine, chlorine, and fluorine atoms, as well as an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene typically involves the bromination of 1,3-dichloro-4-fluorobenzene. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction Reactions: The ethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used under reflux conditions in ethanol or tert-butanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Formation of substituted benzene derivatives.

    Elimination Reactions: Formation of alkenes.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of ethane derivatives.

Scientific Research Applications

2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton from the β-carbon, leading to the formation of an alkene.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,4-dichloro-5-fluorobenzene
  • 2-Bromo-1,3-dichloro-4-fluorobenzene
  • 1-Bromo-3,5-dichloro-2-fluorobenzene

Uniqueness

2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene is unique due to the presence of the ethyl group, which can undergo various chemical transformations, providing a versatile platform for the synthesis of diverse organic compounds. The combination of bromine, chlorine, and fluorine atoms on the benzene ring also imparts distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2F/c1-4(9)7-5(10)2-3-6(12)8(7)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEOITYJIRUOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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